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molecular formula C12H16BrNO B1446926 3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine CAS No. 1458653-19-4

3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine

Cat. No. B1446926
M. Wt: 270.17 g/mol
InChI Key: VZXOEVHZFRHIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642585B2

Procedure details

tert-Butyl 3-((4-bromo-3,5-dimethylphenoxy)methyl)azetidine-1-carboxylate (900 mg) and trifluoroacetic acid (0.3 mL) are dissolved in dichloromethane (40 mL). The reaction mixture is stirred at 0° C. for 6 hours, diluted with a saturated aqueous solution of NaHCO3, dried (MgSO4) and concentrated to give the title compound. Yield: 400 mg.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:20]([CH3:21])=[CH:19][C:5]([O:6][CH2:7][CH:8]2[CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9]2)=[CH:4][C:3]=1[CH3:22].FC(F)(F)C(O)=O>ClCCl.C([O-])(O)=O.[Na+]>[Br:1][C:2]1[C:20]([CH3:21])=[CH:19][C:5]([O:6][CH2:7][CH:8]2[CH2:11][NH:10][CH2:9]2)=[CH:4][C:3]=1[CH3:22] |f:3.4|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
BrC1=C(C=C(OCC2CN(C2)C(=O)OC(C)(C)C)C=C1C)C
Name
Quantity
0.3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=C(C=C(OCC2CNC2)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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